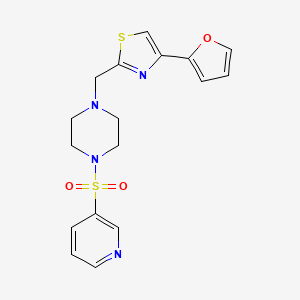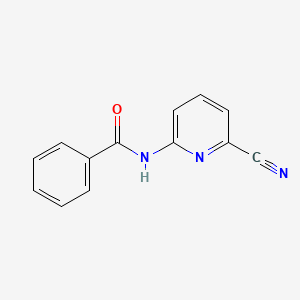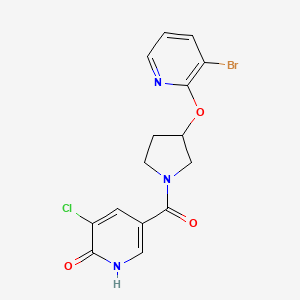
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-chloro-6-hydroxypyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(5-chloro-6-hydroxypyridin-3-yl)methanone is a useful research compound. Its molecular formula is C15H13BrClN3O3 and its molecular weight is 398.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
- A Schiff base compound with similar structural motifs was synthesized and characterized, indicating a potential for applications in materials science or as ligands for metal coordination complexes, showing excellent antibacterial activities (Wang et al., 2008).
Anticancer Evaluation
- Compounds with complex heterocyclic structures, including pyridine and pyrrolidine units, have been synthesized and evaluated for their anticancer properties, suggesting potential therapeutic applications of similar compounds (R. S. Gouhar & Eman M. Raafat, 2015).
Catalytic Applications
- The use of water-soluble iridium catalysts for the Signal Amplification By Reversible Exchange (SABRE) process, involving pyridine and its derivatives, indicates the potential catalytic applications of compounds with similar functionalities (M. Fekete et al., 2015).
Crystal and Molecular Structure Analysis
- Analysis of the crystal and molecular structure of related compounds can provide insights into their chemical behavior and potential applications in developing new materials or pharmaceuticals (B. Lakshminarayana et al., 2009).
Synthesis of Heterocyclic Derivatives
- The synthesis of heterocyclic derivatives involving bromo, chloro, and pyridine units demonstrates the versatility of these structural motifs in organic synthesis, potentially leading to new pharmaceuticals or agrochemicals (Y. Ueno et al., 1982).
Properties
IUPAC Name |
5-[3-(3-bromopyridin-2-yl)oxypyrrolidine-1-carbonyl]-3-chloro-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClN3O3/c16-11-2-1-4-18-14(11)23-10-3-5-20(8-10)15(22)9-6-12(17)13(21)19-7-9/h1-2,4,6-7,10H,3,5,8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVDPZFMWOBYCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)C3=CNC(=O)C(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
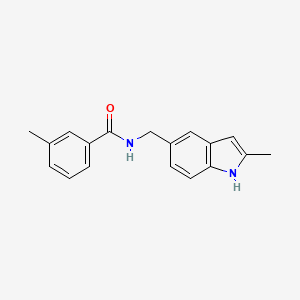
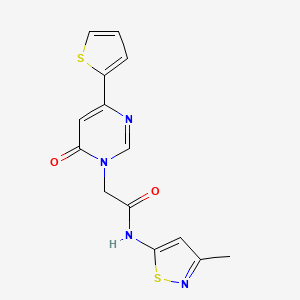
![(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide](/img/structure/B2750287.png)
![3,3-Dimethyl-1-{3-[(pyrazin-2-yl)amino]benzoyl}piperidine-2-carbonitrile](/img/structure/B2750291.png)
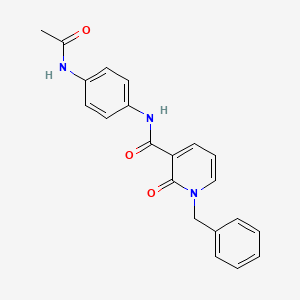
![N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2750293.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2750295.png)
![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2750298.png)
